molecular formula C9H4BrClFN B13681486 6-Bromo-2-chloro-5-fluoroquinoline

6-Bromo-2-chloro-5-fluoroquinoline

Cat. No.: B13681486
M. Wt: 260.49 g/mol
InChI Key: IENLDOXSKRDWJR-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-5-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of halogen atoms such as bromine, chlorine, and fluorine into the quinoline structure can significantly enhance its chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-5-fluoroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimized and scalable synthetic routes. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-chloro-5-fluoroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Halogenating Agents: For introducing halogen atoms.

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can produce various substituted quinoline derivatives with potential biological activities .

Scientific Research Applications

6-Bromo-2-chloro-5-fluoroquinoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-5-fluoroquinoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt essential biological processes, leading to the desired therapeutic effects. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 6-Bromo-2-chloro-3-chloromethylquinoline
  • 6-Bromo-2-chloro-7-fluoroquinoline
  • 6-Fluoro-2-cyanoquinoline

Comparison: Compared to other similar compounds, 6-Bromo-2-chloro-5-fluoroquinoline exhibits unique properties due to the specific arrangement of halogen atomsFor example, the presence of fluorine can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Properties

Molecular Formula

C9H4BrClFN

Molecular Weight

260.49 g/mol

IUPAC Name

6-bromo-2-chloro-5-fluoroquinoline

InChI

InChI=1S/C9H4BrClFN/c10-6-2-3-7-5(9(6)12)1-4-8(11)13-7/h1-4H

InChI Key

IENLDOXSKRDWJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=C(C=C2)Br)F)Cl

Origin of Product

United States

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